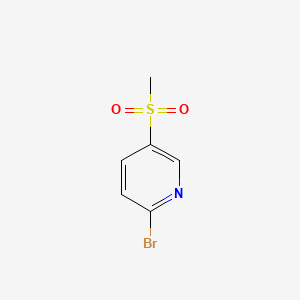

2-Bromo-5-(methylsulfonyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432546 | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343262-51-1 | |

| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of kinase inhibitors, particularly those targeting the p38 MAP kinase signaling pathway.

Core Molecular Data

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methylsulfonyl group at the 5-position.[1][2] This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules used in drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing methylsulfonyl group can influence the reactivity of the pyridine ring.[1]

| Property | Value | Source |

| CAS Number | 343262-51-1 | [2] |

| Molecular Formula | C₆H₆BrNO₂S | [2] |

| Molecular Weight | 236.09 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CS(=O)(=O)c1ccc(Br)nc1 | [2] |

| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [3] |

Spectroscopic Profile

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-6 |

| ~8.2 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-3 |

| ~3.1 | s | 3H | -SO₂CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~148 | C-6 |

| ~138 | C-4 |

| ~135 | C-5 |

| ~122 | C-3 |

| ~44 | -SO₂CH₃ |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion |

| 235/237 | [M]⁺ |

| 236/238 | [M+H]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1570, 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1310, 1150 | Strong | Asymmetric and symmetric SO₂ stretching |

| 850-800 | Strong | C-H out-of-plane bending |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its thioether precursor, 2-bromo-5-(methylthio)pyridine.

Objective: To synthesize this compound via oxidation.

Reaction Scheme:

Materials:

-

2-bromo-5-(methylthio)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≥2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential biological activity.

Objective: To perform a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Kinase Inhibitor Development

Substituted pyridines are a cornerstone in the development of kinase inhibitors. The this compound scaffold is particularly relevant for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[4]

Inhibitors derived from this scaffold can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 MAP kinase and preventing its phosphorylation activity. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase.[5][6][7]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual functionality allows for the synthesis of a wide range of complex heterocyclic compounds. Its application in the development of p38 MAP kinase inhibitors highlights its importance in the search for new therapeutics for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Bromo-5-(methylsulfonyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic organic compound relevant in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a bromo group and a methylsulfonyl group makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Table 1: Physicochemical Data for this compound

| Property | Value | Citations |

| Molecular Formula | C6H6BrNO2S | [1][2][3][4] |

| Molecular Weight | 236.09 g/mol | [1][3][5] |

| Monoisotopic Mass | 234.93026 Da | [5] |

| CAS Number | 343262-51-1 | [1][2][3] |

Structural Information

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a methylsulfonyl group. This arrangement of functional groups offers specific reactivity profiles for further chemical modifications.

Figure 1: Chemical structure of this compound.

As no specific experimental protocols or signaling pathways are directly associated with this chemical compound in the provided search results, a logical workflow for a researcher using this compound is presented below.

Logical Workflow for Compound Utilization

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a drug discovery or chemical synthesis project.

Figure 2: A generalized workflow for the application of this compound in a research context.

This guide provides a foundational understanding of this compound. For detailed experimental procedures and safety information, researchers should consult specific literature and safety data sheets (SDS).

References

- 1. 343262-51-1|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 343262-51-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C6H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-5-(methylsulfonyl)pyridine | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, structural features, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of this compound, particularly as a versatile intermediate in the development of kinase inhibitors and other biologically active molecules. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable synthon in organic chemistry. The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a bromine atom and a methylsulfonyl group at specific positions offers unique opportunities for molecular elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyridine ring, making this compound a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

IUPAC Name and Structure

The nomenclature and structural representation of the target compound are fundamental to its chemical identity.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-bromo-5-methylsulfonylpyridine

-

Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 236.09 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 387.7 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Not available | |

| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and logical synthetic route to this compound involves the oxidation of its methylthio precursor, 2-bromo-5-(methylthio)pyridine. This two-step process typically starts from a commercially available brominated pyridine derivative.

Synthetic Pathway

The overall synthetic scheme involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a methylthiolate source, followed by oxidation of the resulting sulfide to the sulfone.

Experimental Protocol

This section provides a detailed, generalized experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-5-(methylthio)pyridine

-

Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-(methylthio)pyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[4]

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.[4]

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

The spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the bromo and methylsulfonyl substituents.

-

A singlet corresponding to the methyl protons of the sulfonyl group would be observed in the upfield region.

¹³C NMR (Predicted):

-

The spectrum will display six distinct carbon signals, including five for the pyridine ring and one for the methyl group. The chemical shifts will be influenced by the electronegative substituents.

FT-IR (Predicted):

-

Characteristic absorption bands for the S=O stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching of the pyridine ring, will also be present.

Mass Spectrometry (Predicted):

-

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation patterns may involve the loss of the methylsulfonyl group or the bromine atom.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of biologically active compounds, particularly in the field of kinase inhibitors. The pyridine scaffold is known to interact with the hinge region of many kinases, and the substituents at the 2- and 5-positions allow for the exploration of structure-activity relationships to achieve potency and selectivity.

The bromine atom at the 2-position is particularly useful for introducing various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a library of compounds with diverse substitutions to probe the binding pocket of the target kinase. The methylsulfonyl group at the 5-position, being a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and participate in hydrogen bonding interactions with the protein target.

Derivatives of brominated pyridines have been successfully utilized in the development of inhibitors for various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases. The versatile nature of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, properties, and a detailed synthetic protocol. The strategic placement of the bromo and methylsulfonyl groups on the pyridine ring offers a versatile platform for the development of novel compounds, particularly in the area of kinase inhibitor research. The information presented herein is intended to be a valuable resource for scientists and researchers working in these fields.

References

Spectroscopic Data of 2-Bromo-5-(methylsulfonyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Bromo-5-(methylsulfonyl)pyridine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₆H₆BrNO₂S Molecular Weight: 236.09 g/mol Structure:

O || Br-C1=C-C=N-C=C-S(=O)-C | | | H H H

This compound is a halogenated pyridine derivative containing a sulfone functional group. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for substituted pyridines and sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-6 |

| ~8.15 | dd | 1H | H-4 |

| ~7.70 | d | 1H | H-3 |

| ~3.10 | s | 3H | -SO₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-6 |

| ~142.0 | C-2 |

| ~138.5 | C-4 |

| ~135.0 | C-5 |

| ~122.0 | C-3 |

| ~44.5 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (methyl) |

| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1320-1280 | Strong | Asymmetric SO₂ stretch |

| ~1160-1120 | Strong | Symmetric SO₂ stretch |

| ~1050-1000 | Medium | C-Br stretch |

| ~900-800 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z (amu) | Predicted Ion | Notes |

| 235.9/237.9 | [M+H]⁺ | Characteristic 1:1 isotopic pattern for Bromine. |

| 257.9/259.9 | [M+Na]⁺ | Common sodium adduct. |

| 157.0 | [M-SO₂CH₃+H]⁺ | Loss of the methylsulfonyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound is prepared by dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 30 psi

-

Drying Gas (N₂) Flow Rate: 5 L/min

-

Drying Gas Temperature: 325 °C

-

Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺) and any significant adducts or fragment ions. The isotopic distribution pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of this compound. This guide is intended for informational and illustrative purposes only. Experimental results may vary.

2-Bromo-5-(methylsulfonyl)pyridine physical properties (melting point, solubility)

For immediate release: This document provides a comprehensive technical overview of the physical properties and relevant experimental protocols for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical Properties

Quantitative data regarding the physical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available predicted and any experimentally determined data. Researchers are strongly encouraged to determine these values experimentally for their specific batches.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂S | PubChem[1] |

| Molecular Weight | 236.09 g/mol | ChemicalBook[2] |

| CAS Number | 343262-51-1 | AOBChem USA, CP Lab Safety[3][4] |

| Melting Point | Data not available | - |

| Boiling Point | 387.7 ± 42.0 °C (Predicted) | - |

| pKa | -2.76 ± 0.10 (Predicted) | - |

| Solubility | Data not available | - |

Experimental Protocols

Due to the lack of published experimental data for the melting point and solubility of this compound, this section provides detailed, standard methodologies for their determination in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity. The following protocol outlines the capillary method for its determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube on the sample and then tapping the sealed end on a hard surface to compact the material.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine a rough melting range.

-

Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and biological assays. A qualitative and quantitative approach is described below.

Qualitative Solubility Assessment:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 0.5 mL of the selected solvent.

-

Vortex or agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

-

Quantitative Solubility Determination (Gravimetric Method):

-

Saturated Solution Preparation: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for a researcher when encountering a novel or uncharacterized compound like this compound.

References

Technical Guide: Safety and Handling of 2-Bromo-5-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-(methylsulfonyl)pyridine (CAS No. 343262-51-1) was not publicly available at the time of writing. The information herein is compiled from supplier product pages, data from structurally similar compounds, and general principles of laboratory safety. It is not a substitute for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-5-(methanesulfonyl)pyridine, 5-Methylsulfonyl-2-bromopyridine |

| CAS Number | 343262-51-1[1] |

| Molecular Formula | C₆H₆BrNO₂S[1] |

| Molecular Weight | 236.09 g/mol [1] |

| Structure | |

|

|

Hazard Identification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.[2]

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed[2] |

Potential Hazards (inferred from related compounds):

-

Skin Irritation: Similar brominated and sulfonyl-containing aromatic compounds can cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |

Fire-Fighting Measures

| Parameter | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide. |

| Fire-Fighting Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Step | Protocol |

| Personal Precautions | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in enclosed spaces, a respirator may be necessary. Ensure adequate ventilation. |

| Containment | Sweep up the spilled solid material, avoiding dust generation. |

| Clean-up | Place the collected material into a sealed, labeled container for hazardous waste disposal. |

| Environmental Precautions | Prevent the material from entering drains or waterways. |

Handling and Storage

| Aspect | Protocol |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |

Exposure Controls and Personal Protection

| Control | Specification |

| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. |

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid (form may vary) |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

| Flash Point | Not applicable (combustible solid)[2] |

Stability and Reactivity

| Parameter | Information |

| Reactivity | No specific data available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide. |

Toxicological Information

| Endpoint | Value |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Carcinogenicity | No data available |

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Experimental Protocols

Note: No specific experimental protocols involving this compound were found in the publicly available literature. The following are general best-practice protocols for handling a hazardous solid chemical in a research setting.

Protocol 1: Weighing and Dispensing

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

Designate a specific area within the fume hood for weighing.

-

-

Procedure:

-

Place a calibrated analytical balance inside the fume hood.

-

Use a clean, tared weigh boat or container.

-

Carefully open the stock container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

-

Securely close the stock container.

-

Record the weight and proceed with the experimental use of the weighed compound.

-

-

Clean-up:

-

Carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then soap and water.

-

Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

-

Wash hands thoroughly after completing the task.

-

Visualizations

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

2-Bromo-5-(methylsulfonyl)pyridine GHS hazard statements

An In-depth Technical Guide to the GHS Hazard Statements for 2-Bromo-5-(methylsulfonyl)pyridine

This technical guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with this compound. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

It is important to note that various chemical suppliers report different CAS Numbers for this structure and its close isomers. This guide synthesizes data from sources for this compound and its isomers, such as 2-Bromo-6-(methylsulfonyl)pyridine (CAS 98626-92-7) and 5-Bromo-2-(methylsulfonyl)pyridine (CAS 98626-95-0), which are expected to have very similar toxicological profiles due to their structural similarity.

GHS Hazard Classification

The GHS classification for this compound and its close isomers indicates that it is a hazardous substance requiring careful handling. The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Data Presentation: GHS Hazard Summary

The following table summarizes the GHS hazard information based on available safety data sheets for closely related isomers.

| GHS Element | Description |

| Hazard Pictogram |

GHS07: Exclamation Mark[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/eye protection/face protection.[2]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]P312: Call a POISON CENTER/doctor if you feel unwell.[2]P330: Rinse mouth.[2]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2]P362: Take off contaminated clothing and wash before reuse.[2]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of these GHS classifications are not available in the public domain safety data sheets. The hazard statements are derived from standardized testing or from data on structurally similar compounds.

-

H302 (Harmful if swallowed): This classification is typically based on acute oral toxicity studies (e.g., OECD Test Guideline 420, 423, or 425) that determine the median lethal dose (LD50) of a substance in animal models, usually rats. The result for this chemical falls into GHS Category 4 for acute oral toxicity.

-

H315 (Causes skin irritation): This is determined through in vivo or in vitro skin irritation tests (e.g., OECD Test Guideline 404 or 439). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

H319 (Causes serious eye irritation): This classification is based on tests that evaluate the potential of a substance to produce reversible changes in the eye (e.g., OECD Test Guideline 405 or 492).

-

H335 (May cause respiratory irritation): This is often based on observations of respiratory effects in animal studies, human exposure data, or from the properties of the chemical itself (e.g., reactivity, volatility).

Mandatory Visualization

The following diagram illustrates the logical workflow from the intrinsic hazardous properties of this compound to the communication of these hazards as mandated by the GHS.

GHS Hazard Communication Workflow for the Compound.

References

2-Bromo-5-(methylsulfonyl)pyridine role as a synthetic building block

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: A Core Synthetic Building Block

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its structure, which incorporates a pyridine ring, a reactive bromine atom, and a strongly electron-withdrawing methylsulfonyl group, makes it an ideal precursor for the synthesis of a wide range of complex organic molecules. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The bromine atom serves as a handle for various cross-coupling reactions, while the methylsulfonyl group activates the pyridine ring for nucleophilic aromatic substitution and can influence the physicochemical properties and biological activity of the final compounds.

This technical guide provides a comprehensive overview of the properties, core reactivity, and applications of this compound, with a focus on its role in the synthesis of biologically active molecules, particularly kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 343262-51-1 / 98626-95-0 | [3][4][5] |

| Molecular Formula | C₆H₆BrNO₂S | [3][6] |

| Molecular Weight | 236.09 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Alternate Names | 5-Bromo-2-(methylsulfonyl)pyridine | [3] |

| Purity | Typically ≥97% | [3][4] |

| SMILES | O=S(C1=CN=C(Br)C=C1)(C)=O | [6] |

| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [4] |

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the bromine atom and the electron-deficient pyridine ring, which is further activated by the para-positioned methylsulfonyl group. This unique electronic arrangement makes it a versatile substrate for several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7] In the context of this compound, this reaction is used to introduce various aryl or heteroaryl substituents, creating biphenyl-like structures that are common motifs in pharmacologically active compounds.[8]

A typical reaction involves coupling this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.[9][10]

Experimental Protocol: Synthesis of 2-Aryl-5-(methylsulfonyl)pyridines via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine derivatives.[11][12]

-

Objective: To synthesize a 2-aryl-5-(methylsulfonyl)pyridine derivative.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and degassed water (4:1 v/v)

-

-

Procedure:

-

To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 85-95 °C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(methylsulfonyl)pyridine.

-

Table of Suzuki Coupling Reaction Data (Based on Analogous Substrates) [12]

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling aryl halides with primary or secondary amines.[13][14][15] This reaction allows for the direct installation of amino groups onto the pyridine core of this compound, providing access to a class of compounds widely explored in drug discovery.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the product and regenerate the catalyst.[13]

Experimental Protocol: Synthesis of N-Substituted 2-Amino-5-(methylsulfonyl)pyridines

This protocol is adapted for the Buchwald-Hartwig amination of bromopyridines.[13][16]

-

Objective: To synthesize an N-substituted 2-amino-5-(methylsulfonyl)pyridine derivative.

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 - 1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

A suitable phosphine ligand, e.g., 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

-

Procedure:

-

To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand under an inert atmosphere.

-

Add the anhydrous toluene, followed by the amine.

-

Seal the tube and heat the mixture to 80-100 °C with stirring.

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired product.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings.[17] The pyridine ring is inherently electron-deficient, and this property is significantly enhanced by the strong electron-withdrawing effect of the methylsulfonyl group. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.[18][19]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[18] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups, such as the methylsulfonyl group, that can delocalize the negative charge.

Experimental Protocol: SNAr with an Amine Nucleophile

This is a general protocol for SNAr reactions on activated halopyridines.[18]

-

Objective: To substitute the bromine atom with a nucleophile (e.g., morpholine).

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in DMSO.

-

Add potassium carbonate and morpholine to the stirred solution.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of water, which should cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[20] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes of the 21st century.[21][22]

The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] this compound is a valuable starting material for synthesizing such inhibitors. The 2-position can be functionalized via cross-coupling to introduce groups that occupy the ATP-binding pocket, while the methylsulfonyl group can form hydrogen bonds and improve solubility and pharmacokinetic properties. Derivatives of similar bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4).[1][23]

Visualizations

Reactivity and Application Workflow

Caption: Synthetic utility of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Simplified Kinase Inhibition Pathway

Caption: Mechanism of action for a synthesized kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-5-(methanesulfonyl)pyridine | 343262-51-1 [sigmaaldrich.com]

- 5. 98626-95-0|5-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 6. 343262-51-1|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scientificarchives.com [scientificarchives.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Synthesis of Substituted Pyridines Using 2-Bromo-5-(methylsulfonyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-(methylsulfonyl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous approved pharmaceutical agents.[1][2] This reagent features two key points for chemical modification: a reactive carbon-bromine bond at the 2-position, ideal for transition metal-catalyzed cross-coupling reactions, and an electron-deficient pyridine ring, activated by the potent electron-withdrawing methylsulfonyl group at the 5-position. This activation makes the ring susceptible to nucleophilic aromatic substitution. These characteristics allow for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest as potential kinase inhibitors and other biologically active molecules.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

Reaction Principle: The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[3] This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[3][4] For this compound, the reaction facilitates the formation of 2-aryl- or 2-vinyl-5-(methylsulfonyl)pyridines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[3]

Representative Reaction Conditions: The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These serve as an excellent starting point for optimizing reactions with this compound.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~85 | [4][5] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 | [6] |

| 3 | 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~78 | [4] |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | >80 | [3] |

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridine

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Add Pd(OAc)₂ and SPhos to the flask.

-

Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[7]

Caption: Simplified catalytic cycle for Suzuki coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[8] This transformation is a cornerstone of modern medicinal chemistry, enabling the construction of arylamines from readily available starting materials.[9] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the N-substituted product.[9][10] The choice of phosphine ligand is critical for reaction efficiency.[10]

Representative Reaction Conditions:

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >90 | [6] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~85 | [8] |

| 3 | Benzylamine | Pd(OAc)₂ (2) | dppp (2.5) | NaOtBu | Toluene | 80 | 80-95 | [11] |

| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Dioxane | 80 | >90 | [10] |

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-Morpholino-5-(methylsulfonyl)pyridine

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous Toluene

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In an oven-dried resealable Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

-

Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous toluene, followed by the addition of morpholine via syringe.[6]

-

Seal the tube tightly and heat the reaction mixture to 100 °C for 16-24 hours with vigorous stirring. Monitor progress by LC-MS.[6]

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a plug of Celite®, washing the plug with additional ether.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling for C-C Alkyne Formation

Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly efficient for synthesizing substituted alkynes and can be carried out under mild conditions, tolerating a wide range of functional groups.[13][14] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide intermediate, which is formed in the copper cycle.[12] Reductive elimination then yields the final product.

Representative Reaction Conditions:

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | RT-60 | ~89 | [6][13] |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | >90 | [13] |

| 3 | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | ~85 | [14] |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA | THF | RT | ~89 | [13] |

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(methylsulfonyl)pyridine

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.[6]

-

Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.[6]

-

Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with ether.[13]

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Caption: General workflow for cross-coupling reactions.

Conclusion: this compound is a highly valuable and adaptable starting material for the synthesis of diverse, highly functionalized pyridine derivatives. The protocols outlined for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust methodologies for constructing C-C and C-N bonds. These reactions are fundamental to modern synthetic chemistry and are particularly powerful tools for professionals in drug discovery and development seeking to generate novel molecular entities for biological screening. While the provided protocols are based on closely related analogs, they offer a solid and reliable foundation for developing a wide array of substituted pyridines, with the understanding that some optimization may be necessary for each specific substrate combination.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromo-5-(methylsulfonyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.

This compound is a valuable substrate in drug discovery due to the prevalence of the pyridyl scaffold in bioactive molecules. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, making the optimization of coupling conditions crucial for successful synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is often facilitated by the base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.

A challenge in the Suzuki-Miyaura coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation.[1] Careful selection of ligands and reaction conditions is therefore essential to achieve high yields.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for structurally similar 2-bromopyridines provides a strong indication of expected performance and serves as a valuable guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Note |

| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~81 | Representative[2] |

| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~92 | Based on a similar substrate[2] |

| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~80 | Representative[2] |

| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~73 | Representative[2] |

| 5 | Phenylboronic Acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (85-90) | 8-12 | Good | General Protocol[3] |

| 6 | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | Good | General Protocol[3] |

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1–5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-(methylsulfonyl)pyridine product.

Protocol 2: Alternative Procedure using Pd(OAc)₂

This protocol provides an alternative catalyst and solvent system.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Isopropanol and deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]

-

Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[3]

-

Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[3]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

-

Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]

Visualizations

General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-5-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-(methylsulfonyl)pyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom and an electron-withdrawing methylsulfonyl group on the pyridine ring. These features allow for a wide range of functionalization reactions, enabling the synthesis of diverse and complex molecules with potential applications in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

Reaction Principle:

The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the desired 2-aryl-5-(methylsulfonyl)pyridine and regenerate the catalyst.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | (4-(Methylsulfonyl)phenyl)boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | [1] |